molecular formula C23H18ClNO3 B14318461 [(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride CAS No. 111425-27-5

[(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)amino](oxo)acetyl chloride

Cat. No.: B14318461
CAS No.: 111425-27-5
M. Wt: 391.8 g/mol
InChI Key: IQANJPIQFALODS-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is a complex organic compound with a unique structure that includes a 4-methylphenyl group, a 2-oxo-1,2-diphenylethyl group, and an oxoacetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride typically involves multiple steps, starting with the preparation of the 2-oxo-1,2-diphenylethylamine intermediate. This intermediate can be synthesized through the reaction of benzophenone with an appropriate amine under acidic conditions. The resulting amine is then reacted with 4-methylbenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of amides and esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amides and esters.

Scientific Research Applications

(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. Pathways involved in these interactions include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(2-oxo-1,2-diphenylethyl)benzenesulfonamide
  • 2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride

Uniqueness

(4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.

This detailed article provides a comprehensive overview of (4-Methylphenyl)(2-oxo-1,2-diphenylethyl)aminoacetyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

111425-27-5

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

2-(4-methyl-N-(2-oxo-1,2-diphenylethyl)anilino)-2-oxoacetyl chloride

InChI

InChI=1S/C23H18ClNO3/c1-16-12-14-19(15-13-16)25(23(28)22(24)27)20(17-8-4-2-5-9-17)21(26)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI Key

IQANJPIQFALODS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C(=O)Cl

Origin of Product

United States

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